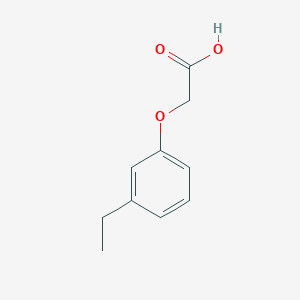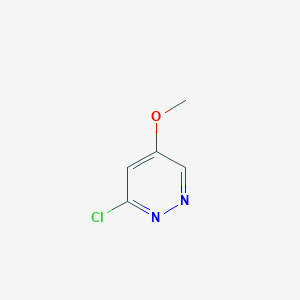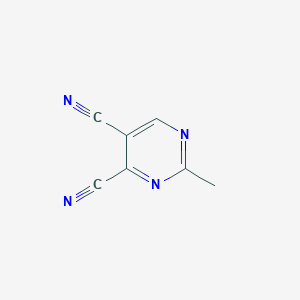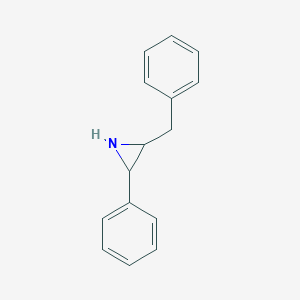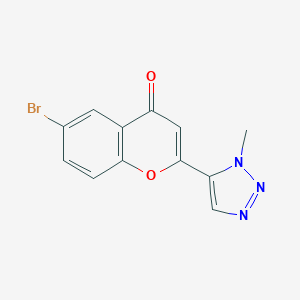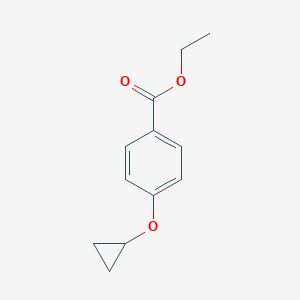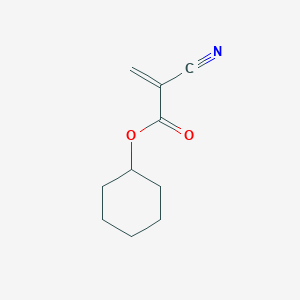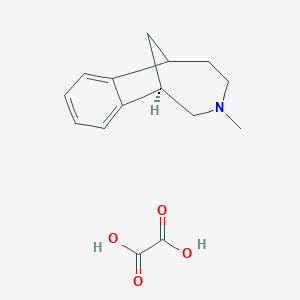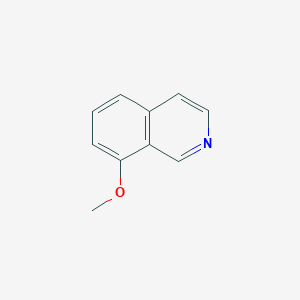
8-Methoxyisoquinoline
概要
説明
8-Methoxyisoquinoline is a derivative of the hydroxyquinoline family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The 8-hydroxyquinoline (8-HQ) nucleus, to which 8-methoxyisoquinoline is closely related, is a significant heterocyclic scaffold in organic and analytical chemistry, often used for detecting various metal ions and anions . The methoxy group at the 8-position distinguishes 8-methoxyisoquinoline from its hydroxy counterpart, potentially affecting its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 8-methoxyisoquinoline derivatives can involve various strategies. For instance, the synthesis of 8-aryltetrahydroisoquinolines, which are structurally related to 8-methoxyisoquinoline, has been described using aryloxazolines as key intermediates . The Bischler-Napieralski reaction has also been employed in the synthesis of methoxy-indolo[2,1-a]isoquinolines, which are structurally related to 8-methoxyisoquinoline . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of 8-methoxyisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of 8-methoxyisoquinoline can be inferred from related compounds such as 8-hydroxyquinoline derivatives. For example, the crystal structure of 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) provides insights into the coordination chemistry of 8-hydroxyquinoline ligands . Although not directly about 8-methoxyisoquinoline, these studies suggest that the methoxy group could influence the molecular conformation and intermolecular interactions of the compound.
Chemical Reactions Analysis
8-Methoxyisoquinoline can participate in various chemical reactions, particularly those involving its coordination with metal ions. The reactions of 8-methoxyquinoline with diorganotin dichlorides have been investigated, leading to the formation of distannoxanes and organostannate salts . These reactions demonstrate the ability of 8-methoxyisoquinoline to act as a ligand in coordination chemistry, similar to its hydroxy analogue .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methoxyisoquinoline can be deduced from studies on similar compounds. For instance, the synthesis and characterization of 5-ethoxymethyl-8-hydroxyquinoline provide information on the spectroscopic properties and solid-state structure of hydroxyquinoline derivatives . These properties are crucial for understanding the reactivity and potential applications of 8-methoxyisoquinoline in various fields, including medicinal chemistry and material science.
科学的研究の応用
Antiparasitic Activities
- Treatment of Visceral Leishmaniasis: A derivative, WR6026, showed effectiveness in treating visceral leishmaniasis, with half the patients in a study showing significant clinical improvement and parasite reduction (Sherwood et al., 1994).
- Potential for Radical Cure and Prophylaxis: Experimental studies have demonstrated the efficacy of primaquine, a related 8-aminoquinoline, in both curative and preventive roles against malaria, highlighting the broad utility of this class (Schmidt et al., 1982).
Efficacy and Toxicity Profiles
- Differential Efficacy and Toxicity of Enantiomers: Enantiomers of an 8-aminoquinoline compound exhibited varying levels of antiparasitic activity and toxicity, underlining the importance of molecular structure in therapeutic applications (Nanayakkara et al., 2008).
Photochemical Stability
- Reduced Phototoxicity in Fluoroquinolone Agents: The introduction of a methoxy group at the 8 position in quinoline nuclei significantly reduced phototoxicity in fluoroquinolone antibacterial agents (Marutani et al., 1993).
Antitumor Activities
- Potential in Cancer Treatment: Isoquinoline alkaloids exhibit cytotoxicity against tumor cells, with certain derivatives showing promising anticancer properties (Guo et al., 2017).
- Synthesis and Biological Activity: Recent advances in synthesizing 8-hydroxyquinoline derivatives, closely related to 8-methoxyisoquinoline, have shown a range of pharmacological properties including anticancer, antiviral, and antibacterial activities (Saadeh et al., 2020).
Interaction with Neurotransmitters
- Dopamine Antagonist Properties: Some derivatives, particularly tetrahydroisoquinolines with methoxyphenyl substituents, have been found to be dopamine antagonists, though their clinical utility as antipsychotic agents remains uncertain (Ellefson et al., 1980).
Chemotherapy and Toxicity Studies
- Insights into Chemotherapy and Toxicity: Research on pamaquine, a related compound, provides valuable insights into the therapeutic potential and risks associated with 8-aminoquinolines, particularly in terms of hematological toxicity (Earle et al., 1948).
Safety And Hazards
将来の方向性
While specific future directions for 8-Methoxyisoquinoline are not mentioned, compounds containing the 8-hydroxyquinoline moiety are considered to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could potentially be used in the development of drugs against numerous diseases, including cancer .
特性
IUPAC Name |
8-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZGHKIHHIKUHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474778 | |
| Record name | 8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyisoquinoline | |
CAS RN |
1723-70-2 | |
| Record name | 8-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



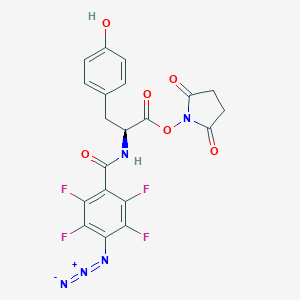
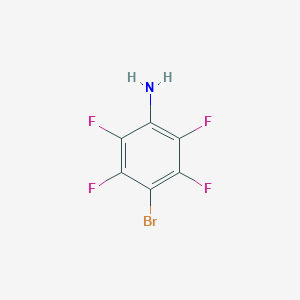
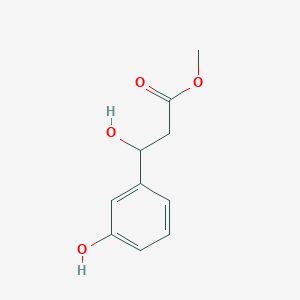
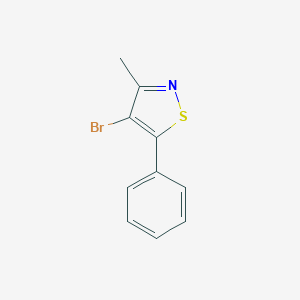
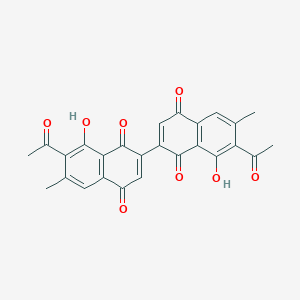
![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)
